[3-(Piperazin-1-YL)phenyl]methanol
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Overview
Description
“[3-(Piperazin-1-YL)phenyl]methanol” is a chemical compound with the CAS Number: 795264-41-4 and a molecular weight of 192.26 . It has a linear formula of C11H16N2O .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H16N2O/c14-9-10-2-1-3-11(8-10)13-6-4-12-5-7-13/h1-3,8,12,14H,4-7,9H2 . This indicates the molecular structure of the compound.Scientific Research Applications
Histamine H3 Receptor Antagonists
One significant application of compounds similar to “[3-(Piperazin-1-YL)phenyl]methanol” is in the development of histamine H3 receptor antagonists. These compounds have been optimized for wake-promoting activity, leading to the discovery of two candidates for Phase I and Phase II clinical trials (Letavic et al., 2015).
Fluorescent Logic Gates
Compounds with a piperazine receptor and an aryl group, like “this compound,” have been used to create fluorescent logic gates. These compounds demonstrate their utility in probing cellular microenvironments by reconfiguring between TRANSFER and AND logic depending on solvent polarity (Gauci & Magri, 2022).
Chiral Nonracemic Piperazin-2-yl Methanols
The synthesis and study of chiral, nonracemic piperazin-2-yl methanols, structurally related to “this compound,” have been conducted. These derivatives exhibit affinity for σ-receptors, which are significant in receptor binding studies (Beduerftig & Wünsch, 2004).
Anti-Inflammatory and Analgesic Agents
Derivatives of 2-hydroxymethylbenzamides, which include piperazin-1-yl structures, have been evaluated for anti-inflammatory and analgesic activities, showing notable activity in some members of the series (Okunrobo et al., 2006).
Electroxidative Cyclization
N-Benzyl-2-piperidinemethanols, related to “this compound,” have been synthesized using electrooxidative methods. This process is significant for the synthesis of novel 2-aryl-1,3-oxazinane and 2-aryl-1,3-oxazolidine derivatives (Okimoto et al., 2012).
Antimicrobial Activity
Novel derivatives of piperazin-1-yl, structurally akin to “this compound,” have been synthesized and evaluated for antimicrobial activity. These compounds have shown significant antibacterial and antifungal properties, contributing to the research in antimicrobial agents (Mandala et al., 2013).
Future Directions
Mechanism of Action
Target of Action
Compounds with a piperazine ring have been associated with various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Mode of Action
For instance, some piperazine derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Piperazine derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
A study on piperazine ringed chalcone compounds, which could be structurally similar, has mentioned the determination of drug-likeness, pharmacokinetic properties, and physicochemical properties using the swissadme program .
Properties
IUPAC Name |
(3-piperazin-1-ylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c14-9-10-2-1-3-11(8-10)13-6-4-12-5-7-13/h1-3,8,12,14H,4-7,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGADJOGOJXPTOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC(=C2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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